

An In-depth Technical Guide to the Physical Properties of Tetrahydrofurfurylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tetrahydrofurfurylamine**

Cat. No.: **B043090**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrofurfurylamine (THFA) is a versatile heterocyclic amine with a wide range of applications in the chemical and pharmaceutical industries. It serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty polymers. Its utility stems from the presence of both a primary amine and a tetrahydrofuran ring, which impart unique solubility and reactivity characteristics. This guide provides a comprehensive overview of the core physical properties of **Tetrahydrofurfurylamine**, offering detailed experimental protocols for their determination and presenting key data in a clear, accessible format to support research and development activities.

Physicochemical Properties

The physical properties of **Tetrahydrofurfurylamine** are crucial for its handling, application, and process development. The following tables summarize the key quantitative data available for this compound. It is important to note that minor variations in reported values exist across different commercial and academic sources; where significant, these are presented as ranges.

General and Thermodynamic Properties

Property	Value	Source(s)
Molecular Formula	C ₅ H ₁₁ NO	[1]
Molecular Weight	101.15 g/mol	[1]
Appearance	Colorless to light yellow liquid	[2][3]
Boiling Point	153-154 °C (at 744 mmHg)	[1][4]
55 °C (at 18 mmHg)	[5][6]	
Melting Point	-136 °C	[3]
Flash Point	43 °C (109.4 °F) - closed cup	[4]
46 °C (114.8 °F) - closed cup	[7]	
Viscosity	5 mPa·s (at 20°C)	[8]

Optical and Density Properties

Property	Value	Source(s)
Density	0.98 g/mL (at 25 °C)	[4][5]
Refractive Index (n _{20/D})	1.454 - 1.456	[8]

Solubility

Solvent	Solubility	Source(s)
Water	Miscible	[8]
Organic Solvents	Soluble in alcohol and ether	[8]
Soluble in Chloroform, Methanol	[3]	

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and quality control of **Tetrahydrofurfurylamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: Spectra available.[\[2\]](#)
- ^{13}C NMR: Spectra available.[\[2\]](#)[\[8\]](#)

Infrared (IR) Spectroscopy

- FTIR: Spectra available (Neat, Capillary Cell, ATR).[\[2\]](#)

Mass Spectrometry (MS)

- GC-MS: Data available, with the top peak at m/z 30 and the second highest at m/z 71. The ion at m/z 30 corresponds to $[\text{CH}_2\text{NH}_2]^+$, a common fragment for primary amines resulting from α -cleavage. The ion at m/z 71 likely corresponds to the tetrahydrofuran ring fragmenting after loss of the aminomethyl group. A key diagnostic ion is also observed from the ionized 2-(aminomethyl)tetrahydrofuran.[\[2\]](#)

Experimental Protocols

The following sections provide detailed methodologies for the determination of the key physical properties of liquid compounds such as **Tetrahydrofurfurylamine**.

Determination of Boiling Point (Micro Reflux Method)

This method is suitable for small sample volumes.

Apparatus:

- Small test tube (e.g., 10x75 mm)
- Capillary tube (sealed at one end)
- Thermometer (-10 to 200 °C)
- Heating apparatus (e.g., oil bath or heating block)
- Clamp and stand

Procedure:

- Add 0.5-1 mL of **Tetrahydrofurfurylamine** to the small test tube.
- Place the capillary tube, sealed end up, into the test tube containing the liquid.
- Secure the test tube to a stand and immerse it in the heating bath.
- Suspend the thermometer in the bath with the bulb level with the sample.
- Heat the bath slowly and observe the capillary tube.
- A slow stream of bubbles will emerge from the open end of the capillary as the air inside expands.
- As the temperature approaches the boiling point, the rate of bubbling will increase significantly.
- Record the temperature at which a rapid and continuous stream of bubbles emerges. This is the boiling point.
- Allow the apparatus to cool. The liquid will be drawn into the capillary tube when the temperature drops just below the boiling point.

Determination of Density (Pycnometer Method)

Apparatus:

- Pycnometer (specific gravity bottle) of a known volume (e.g., 10 mL)
- Analytical balance (accurate to ± 0.0001 g)
- Thermometer
- Constant temperature bath

Procedure:

- Thoroughly clean and dry the pycnometer.

- Determine and record the mass of the empty, dry pycnometer.
- Fill the pycnometer with distilled water and place it in a constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium.
- Carefully dry the outside of the pycnometer and record its mass.
- Empty and dry the pycnometer completely.
- Fill the pycnometer with **Tetrahydrofurfurylamine** and allow it to reach thermal equilibrium in the constant temperature bath.
- Dry the exterior and record the mass.
- Calculate the density using the following formula: Density of THFA = (Mass of THFA) / (Volume of Pycnometer) Where Volume of Pycnometer = (Mass of Water) / (Density of Water at the measurement temperature)

Determination of Refractive Index (Abbe Refractometer)

Apparatus:

- Abbe refractometer
- Constant temperature water circulator
- Dropper or pipette
- Lint-free tissue
- Calibration standard (e.g., distilled water)

Procedure:

- Turn on the refractometer and the constant temperature circulator, setting it to 20 °C.
- Clean the prism surfaces of the refractometer with a suitable solvent (e.g., ethanol) and a lint-free tissue.

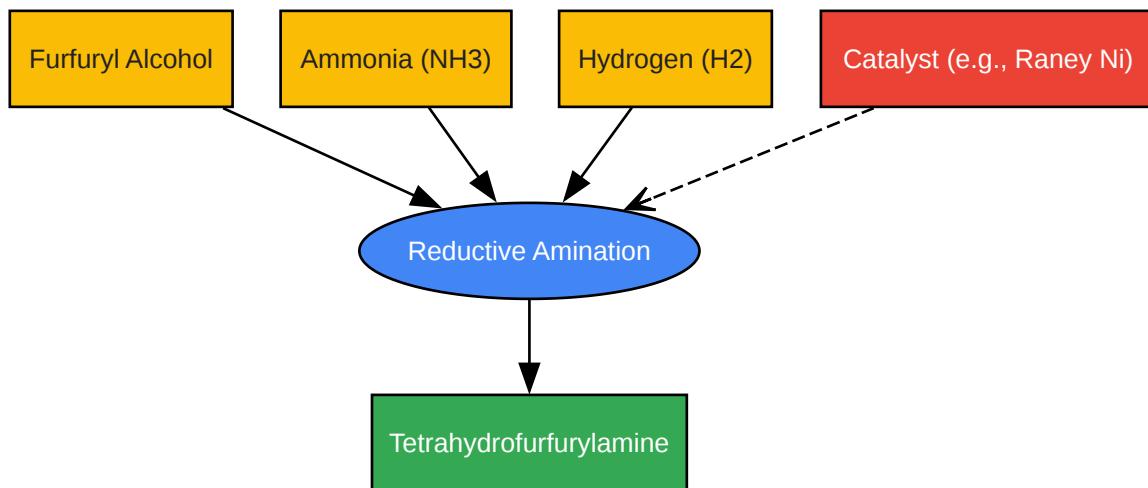
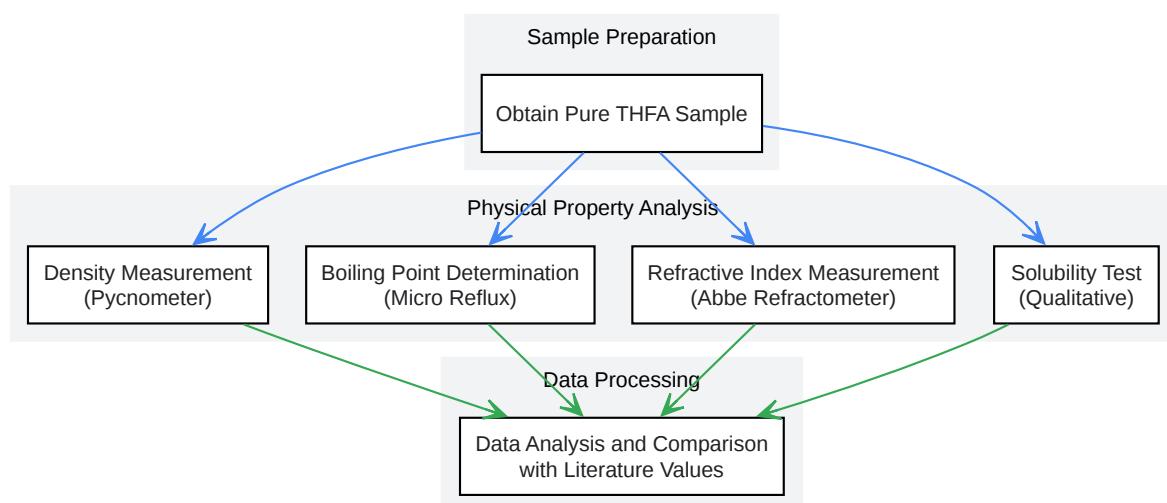
- Calibrate the instrument using distilled water.
- Place a few drops of **Tetrahydrofurfurylamine** onto the lower prism.
- Close the prisms and allow a few moments for the sample to reach thermal equilibrium.
- Adjust the light source and move the handwheel to bring the dividing line between the light and dark fields into the center of the crosshairs.
- If a colored band is visible, adjust the compensator to sharpen the dividing line.
- Read the refractive index from the scale.
- Clean the prisms thoroughly after the measurement.

Determination of Solubility

Apparatus:

- Test tubes with stoppers
- Graduated cylinder or pipette
- Vortex mixer or shaker
- Analytical balance

Procedure for Qualitative Solubility:



- Add a known volume (e.g., 1 mL) of the solvent (e.g., water, ethanol) to a test tube.
- Add a small, measured amount (e.g., 0.1 mL) of **Tetrahydrofurfurylamine** to the solvent.
- Stopper the test tube and shake vigorously for 1-2 minutes.
- Allow the mixture to stand and observe. If the mixture is a single clear phase, the substance is soluble. If two distinct layers form or the mixture is cloudy, it is insoluble or partially soluble.

Experimental Workflows and Diagrams

Visual representations of experimental processes can aid in understanding and execution. The following diagrams are provided in the DOT language for use with Graphviz.

Workflow for Physical Property Determination

This diagram outlines the general sequence of steps for characterizing the physical properties of a liquid sample like **Tetrahydrofurfurylamine**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Tetrahydrofuran [webbook.nist.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. hmdb.ca [hmdb.ca]
- 8. Tetrahydrofurfurylamine | C5H11NO | CID 253298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Tetrahydrofurfurylamine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b043090#physical-properties-of-tetrahydrofurfurylamine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com